1-Phenylpiperidine-2-carbaldehyde
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Overview
Description
1-Phenylpiperidine-2-carbaldehyde is an organic compound that belongs to the class of piperidine derivatives It features a phenyl group attached to the piperidine ring, with an aldehyde functional group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-phenylpiperidine with a formylating agent such as formic acid or formamide under acidic conditions. Another method includes the oxidation of 1-phenylpiperidine-2-methanol using oxidizing agents like pyridinium chlorochromate or manganese dioxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of pyridine derivatives followed by formylation. This method ensures high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpiperidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine, chlorine under acidic conditions.
Major Products Formed:
Oxidation: 1-Phenylpiperidine-2-carboxylic acid.
Reduction: 1-Phenylpiperidine-2-methanol.
Substitution: Various substituted phenylpiperidine derivatives.
Scientific Research Applications
1-Phenylpiperidine-2-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in the synthesis of drugs targeting the central nervous system.
Industry: It is utilized in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 1-Phenylpiperidine-2-carbaldehyde is primarily related to its ability to interact with specific molecular targets. It can act as an intermediate in the synthesis of compounds that modulate neurotransmitter activity in the central nervous system. The aldehyde group allows it to form Schiff bases with amines, facilitating the formation of various biologically active molecules .
Comparison with Similar Compounds
1-Phenylpiperidine-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.
Meperidine: A phenylpiperidine derivative with analgesic properties.
Ketobemidone: Another phenylpiperidine with opioid activity
Uniqueness: 1-Phenylpiperidine-2-carbaldehyde is unique due to its specific structural configuration, which allows for selective reactions and the formation of diverse derivatives. Its position-specific reactivity makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-phenylpiperidine-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2 |
InChI Key |
GDKNSQKDWIAURI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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